

Application Note: Quantification of Butaperazine in Biological Matrices

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Compound of Interest

Compound Name: *Butaperazine*

Cat. No.: *B1668085*

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Introduction

Butaperazine is a typical antipsychotic of the phenothiazine class. Accurate and sensitive quantification of **Butaperazine** in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note describes a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of **Butaperazine** in plasma. The method involves liquid-liquid extraction followed by GC-MS analysis, offering high selectivity and sensitivity.

Materials and Reagents

- **Butaperazine** standard
- Internal Standard (IS) (e.g., Prochlorperazine-d8)
- High-purity water
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- n-Hexane (HPLC grade)
- Dichloromethane (HPLC grade)

- Isopropanol (HPLC grade)
- Ammonium hydroxide
- Sodium hydroxide
- Phosphate buffer (pH 7.4)
- Human plasma (drug-free)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

- Gas Chromatograph: Agilent 8890 GC System or equivalent
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μ m film thickness (or equivalent)
- Autosampler: Agilent 7693A or equivalent

Experimental Protocols

1. Standard and Quality Control Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **Butaperazine** in methanol.
- Working Standards: Serially dilute the stock solution with methanol to prepare working standards at concentrations of 1, 10, 50, 100, 250, 500, and 1000 ng/mL.
- Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the internal standard in methanol.
- Calibration Standards and Quality Controls (QCs): Spike 90 μ L of drug-free human plasma with 10 μ L of the appropriate working standard solution to achieve final concentrations of 0.1,

1, 5, 10, 25, 50, and 100 ng/mL. Prepare QCs at low, medium, and high concentrations in the same manner.

2. Sample Preparation from Plasma

- To 1 mL of plasma sample (calibration standard, QC, or unknown), add 10 μ L of the 100 ng/mL internal standard working solution and vortex briefly.
- Add 1 mL of 0.1 M phosphate buffer (pH 7.4) and vortex.
- Add 5 mL of a n-hexane:isopropanol (9:1, v/v) extraction solvent.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of ethyl acetate.
- Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis

The following table summarizes the recommended GC-MS parameters:

Parameter	Setting
GC Inlet	
Injection Volume	1 μ L
Injection Mode	Splitless
Inlet Temperature	280°C
Oven Program	
Initial Temperature	150°C, hold for 1 min
Ramp Rate	20°C/min
Final Temperature	300°C, hold for 5 min
Column	
Column Type	HP-5ms Ultra Inert (or equivalent)
Carrier Gas	Helium
Flow Rate	1.2 mL/min (constant flow)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Electron Energy	70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
SIM Ions (m/z)	
Butaperazine	To be determined from fragmentation pattern
Internal Standard	To be determined from fragmentation pattern

Note: The specific SIM ions for **Butaperazine** should be determined by analyzing a standard solution in full scan mode to identify the most abundant and specific fragment ions. Based on

literature for similar phenothiazines, characteristic fragments will arise from the cleavage of the side chain.

Data Presentation

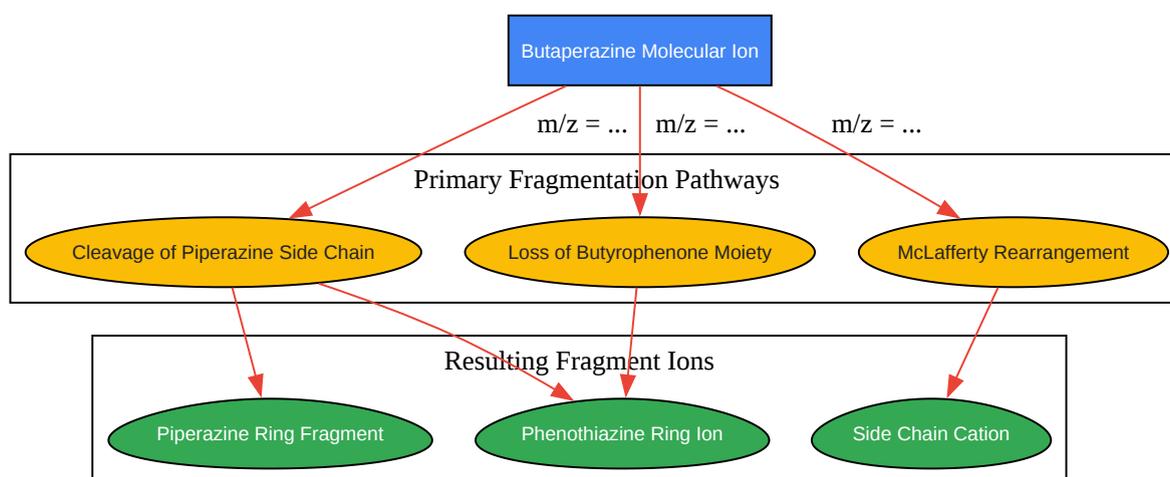
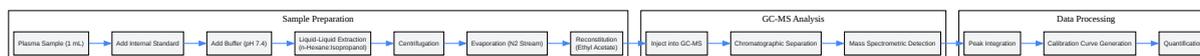
Table 1: Retention Times and Monitored Ions

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Butaperazine	~ 8.5	User Determined	User Determined
Internal Standard	User Determined	User Determined	User Determined

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Accuracy (% bias) at LLOQ, LQC, MQC, HQC	Within $\pm 15\%$
Precision (%RSD) at LLOQ, LQC, MQC, HQC	< 15%
Recovery	> 85%

Visualizations



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